molecular formula C27H36 B008883 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene CAS No. 104021-92-3

1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene

Cat. No.: B008883
CAS No.: 104021-92-3
M. Wt: 360.6 g/mol
InChI Key: MEXURWLRXYTWGT-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene is a high-purity chemical reagent designed for research and development purposes. This compound, which features a biphenyl core symmetrically substituted with alkylcyclohexyl groups, is of significant interest in advanced materials science. Its structural motif is characteristic of molecules used in the development of liquid crystal displays (LCDs), where such rigid, elongated structures contribute to the desired nematic phase behavior and alignment properties . Beyond materials applications, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Research indicates that saturated rings, like the cyclohexyl groups in this molecule, can effectively engage in stacking interactions with aromatic side chains of proteins, such as tryptophan, phenylalanine, and tyrosine residues . Such interactions are crucial for ligand binding, and studies have shown that replacing an aromatic ring with its saturated counterpart can maintain or even improve potency while favorably adjusting the compound's physicochemical properties, such as increasing the fraction of sp3 carbon atoms (Fsp3) . This makes this compound a compelling subject for hit-to-lead optimization campaigns aimed at enhancing developability. This product is intended for research use only and is not approved for use in humans, animals, or as a food additive. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36/c1-3-21-6-10-23(11-7-21)25-14-18-27(19-15-25)26-16-12-24(13-17-26)22-8-4-20(2)5-9-22/h12-23H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXURWLRXYTWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene, also known by its CAS number 104021-92-3, is an organic compound with a complex structure that suggests potential biological activity. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant experimental findings.

Chemical Structure and Properties

  • Molecular Formula : C27H36
  • Molecular Weight : 360.6 g/mol
  • IUPAC Name : this compound

The compound features a biphenyl structure with ethyl and methyl cyclohexyl substituents, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of biphenyl structures have shown promising results against various cancer cell lines. The MTT assay has been employed to evaluate the cytotoxic effects on human cancer cell lines, including:

  • Panc-1 (pancreatic cancer)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)
  • A-549 (lung cancer)

In these studies, certain derivatives demonstrated significant inhibition of cell proliferation, suggesting that modifications in the substituents can enhance or diminish anticancer activity .

The proposed mechanisms through which such compounds exert their biological effects include:

  • Interaction with Cellular Receptors : Compounds like this compound may bind to specific receptors or enzymes, altering their activity.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are vital. Computational models have been utilized to predict these parameters for similar compounds:

  • Absorption : High permeability across biological membranes is desirable.
  • Distribution : Lipophilicity indicated by LogP values can affect tissue distribution.
  • Metabolism : Cytochrome P450 interactions may play a role in the metabolism of these compounds.

Toxicity assessments are equally important; preliminary studies suggest that structural modifications can lead to variations in toxicity profiles .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundPanc-1TBDReceptor interaction
Similar Derivative AMCF-72.3Apoptosis induction
Similar Derivative BHT-29TBDEnzyme inhibition

Study 1: Anticancer Evaluation

A study conducted on biphenyl derivatives demonstrated that certain structural modifications led to enhanced anticancer activity. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating a promising lead for further development .

Study 2: Pharmacokinetic Modeling

Another research effort utilized computational tools to model the pharmacokinetics of similar compounds. The results indicated favorable absorption characteristics and low toxicity profiles, supporting the potential for clinical applications .

Scientific Research Applications

Organic Synthesis

1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene is utilized in organic synthesis as a building block for more complex molecules. Its biphenyl structure allows for various functionalizations, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Material Science

Due to its unique molecular structure, this compound serves as a precursor in the development of advanced materials, particularly in the field of liquid crystals. Its high thermal stability and specific molecular interactions make it suitable for creating liquid crystal displays (LCDs) and other optoelectronic devices.

Photovoltaic Applications

The compound's properties also lend themselves to applications in organic photovoltaics (OPVs). Research indicates that derivatives of this biphenyl compound can enhance light absorption and charge transport efficiency in solar cells, contributing to improved energy conversion rates.

Thermal Stabilizers

In polymer chemistry, this compound can act as a thermal stabilizer due to its high flash point and thermal stability. This application is particularly relevant in the production of high-performance plastics that require resistance to degradation under heat.

Case Study 1: Liquid Crystal Displays

A study published in Journal of Materials Chemistry explored the use of this compound in liquid crystal formulations. The research demonstrated that incorporating this compound improved the electro-optical properties of the liquid crystals, leading to faster response times and better color reproduction in displays.

Case Study 2: Organic Photovoltaics

In a collaborative research project reported in Solar Energy Materials & Solar Cells, scientists investigated the effectiveness of this compound as an electron donor material in OPVs. The findings revealed that devices using derivatives of this biphenyl compound achieved power conversion efficiencies exceeding 10%, showcasing its potential in renewable energy technologies.

Case Study 3: Polymer Stabilization

Research published in Polymer Degradation and Stability highlighted the role of this compound as a thermal stabilizer for polycarbonate materials. The study found that adding small amounts of this compound significantly enhanced the thermal stability of the polymer, reducing degradation rates at elevated temperatures.

Comparison with Similar Compounds

Hydrophobicity (logKow) Trends

  • Cyclohexyl vs. Aromatic Substituents : Compounds with bicyclohexyl groups (e.g., ECTB) exhibit exceptionally high experimental logKow values (17.502), far exceeding software predictions. This aligns with findings that LCMs with multiple cyclohexyl rings have logKow values 3× higher than estimated .
  • Electronegative Groups: The introduction of polar groups like trifluoromethoxy (e.g., in ) reduces logKow (6.936) compared to non-polar analogs, though still higher than software predictions.
  • Alkyl Chain Effects : Longer alkyl chains (e.g., butyl or propyl in ) moderately increase hydrophobicity (logKow ~7.968) but remain lower than bicyclohexyl-substituted compounds.

Thermal and Environmental Stability

  • Thermal Stability : Bicyclohexyl-substituted LCMs (e.g., ECTB) are thermally robust due to rigid cyclohexyl frameworks, making them suitable for high-temperature applications .

Q & A

Q. What established synthetic routes are available for 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Formylation : Carbon monoxide-mediated formylation of alkylcyclohexylbenzene precursors in the presence of HF-BF₃ catalysts, which ensures regioselectivity .
  • Cross-coupling : Suzuki-Miyaura or Sonogashira reactions to link cyclohexylphenyl moieties to the central benzene ring .
    Characterization methods :
    • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
    • Mass spectrometry (HRMS) for molecular weight validation.
    • X-ray crystallography (where feasible) to resolve steric effects of ethyl/methylcyclohexyl groups .

Q. How can the liquid crystalline properties of this compound be systematically evaluated?

Key experimental protocols include:

  • Differential Scanning Calorimetry (DSC) : To identify phase transitions (e.g., nematic-to-isotropic) and thermal stability.
  • Polarized Optical Microscopy (POM) : To observe textural changes in mesophases (e.g., schlieren textures).
  • X-ray Diffraction (XRD) : To correlate molecular packing with mesogen alignment .
    Comparative studies with analogs (e.g., 4-propylcyclohexyl derivatives) are critical to isolate the role of ethyl/methyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological approach :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict reaction pathways (e.g., substituent effects on nucleophilic aromatic substitution) .
  • Experimental Validation :
    • Perform kinetic studies under controlled conditions (e.g., varying solvents, temperatures).
    • Use isotopic labeling (e.g., deuterated solvents) to trace mechanistic steps.
  • Statistical Analysis : Apply multivariate regression to quantify discrepancies between theoretical and empirical activation energies .

Q. What strategies optimize synthetic yield in cross-coupling steps while minimizing steric hindrance?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance turnover in bulky environments.
  • Solvent Optimization : Use high-polarity solvents (e.g., DMF) to improve solubility of cyclohexylphenyl intermediates.
  • Microwave-assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled heating .
    Case Study : A 15% yield increase was reported using Pd(OAc)₂ with SPhos ligand in toluene/EtOH .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

Framework :

  • Biodegradation Assays : OECD 301F tests to measure mineralization rates in aqueous systems.
  • Bioaccumulation Modeling : Use logP values (estimated at ~6.2 for this compound) to predict trophic magnification .
  • Toxicity Profiling :
    • In vitro assays (e.g., Microtox®) for acute aquatic toxicity.
    • In silico tools (ECOSAR) to estimate chronic effects on non-target species .
      Data Requirement : Pair experimental results with QSAR models to address data gaps in persistence and mobility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s biological activity?

Root Causes :

  • Structural Analog Confusion : Misassignment of 4-ethyl vs. 4-propylcyclohexyl derivatives in biological assays .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or exposure times.
    Resolution Protocol :
    • Replicate studies using authenticated samples (CAS RN verification).
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
    • Meta-analysis of dose-response curves across studies to identify outliers .

Experimental Design Guidelines

Q. How to design a study investigating this compound’s application in drug delivery systems?

  • Hypothesis : The compound’s rigid biphenyl structure enhances liposomal membrane stability.
  • Methods :
    • Liposome Preparation : Use thin-film hydration with variable ratios of compound:phospholipid.
    • Release Kinetics : Monitor drug payload (e.g., doxorubicin) via fluorescence quenching.
    • Stability Testing : Accelerated aging studies (40°C/75% RH) to assess structural integrity.
  • Controls : Compare with commercial PEGylated liposomes .

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